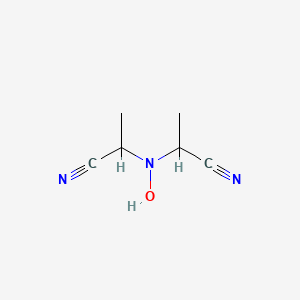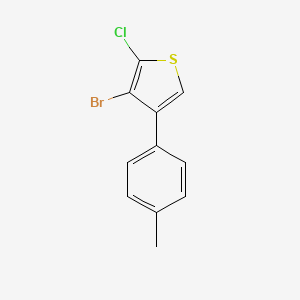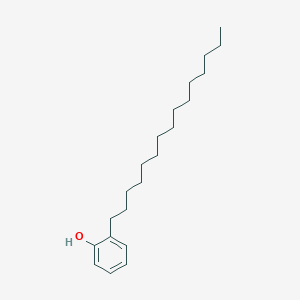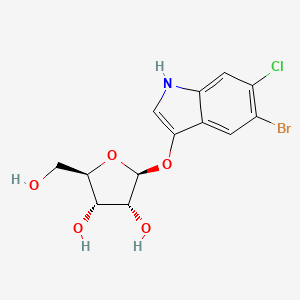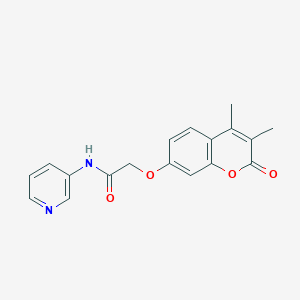![molecular formula C14H26O2Si B14136445 Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane CAS No. 88780-28-3](/img/structure/B14136445.png)
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is a complex organosilicon compound characterized by its unique bicyclic structure. This compound consists of 26 hydrogen atoms, 14 carbon atoms, and 2 oxygen atoms, making up a total of 43 atoms . It is primarily used in various chemical reactions and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane typically involves the reaction of a bicyclic alcohol with triethylchlorosilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Bicyclic alcohol and triethylchlorosilane.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and a base (e.g., pyridine).
Procedure: The bicyclic alcohol is dissolved in the anhydrous solvent, and the base is added. Triethylchlorosilane is then added dropwise to the reaction mixture while maintaining a low temperature. The reaction is allowed to proceed to completion, and the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, amines; reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a silane coupling agent, forming covalent bonds with both organic and inorganic substrates. This property is particularly useful in surface modification and the enhancement of material properties. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds.
類似化合物との比較
Similar Compounds
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane: Similar structure with an additional methyl group.
Triethyl[(6-methoxy-3-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane: Another similar compound with a different methyl group position.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a trimethoxy group instead of triethyl.
Uniqueness
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is unique due to its specific bicyclic structure and the presence of a methoxy group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
88780-28-3 |
|---|---|
分子式 |
C14H26O2Si |
分子量 |
254.44 g/mol |
IUPAC名 |
triethyl-[(6-methoxy-1-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C14H26O2Si/c1-5-17(6-2,7-3)16-14-11-9-8-10-13(14,12-14)15-4/h8-9H,5-7,10-12H2,1-4H3 |
InChIキー |
NHMWAEMZUQUZBH-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC12CC=CCC1(C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
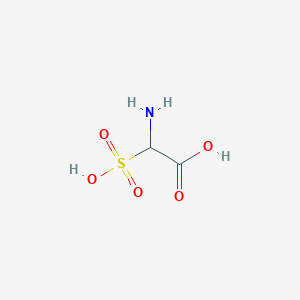

![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
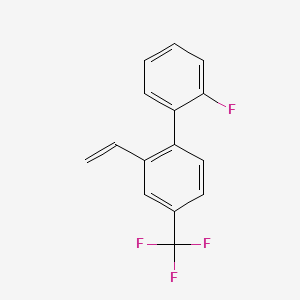
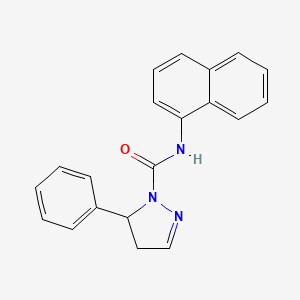
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
